

Spectroscopic Profile of 3,5-Dichloro-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dichloro-4-methoxybenzoic acid

Cat. No.: B1298716

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dichloro-4-methoxybenzoic acid**, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of **3,5-Dichloro-4-methoxybenzoic acid**, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9 - 8.1	Singlet	2H	Aromatic H (H-2, H-6)
~3.9	Singlet	3H	Methoxy (-OCH ₃)
~13.0	Broad Singlet	1H	Carboxylic Acid (-COOH)

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~166	Carboxylic Acid (C=O)
~156	Aromatic C (C-4)
~131	Aromatic C (C-2, C-6)
~129	Aromatic C (C-1)
~124	Aromatic C (C-3, C-5)
~61	Methoxy (-OCH ₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1580, ~1470	Medium-Strong	C=C stretch (Aromatic Ring)
~1250	Strong	C-O stretch (Aryl Ether)
~870	Strong	C-Cl stretch

Mass Spectrometry (MS)

m/z	Proposed Fragment
220/222/224	$[M]^+$ (Molecular Ion)
205/207/209	$[M - CH_3]^+$
177/179	$[M - COOH]^+$

Note: The presence of two chlorine atoms results in characteristic isotopic patterns for chlorine-containing fragments.

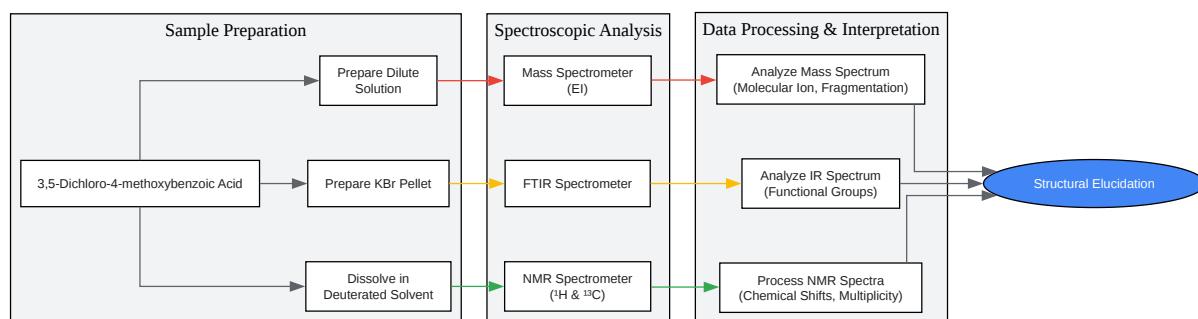
Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3,5-Dichloro-4-methoxybenzoic acid** was prepared by dissolving approximately 10-20 mg of the solid sample in 0.7 mL of a suitable deuterated solvent, such as Chloroform-d ($CDCl_3$) or Dimethyl Sulfoxide-d₆ ($DMSO-d_6$), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation delay.

Infrared (IR) Spectroscopy


The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis was performed on a mass spectrometer equipped with an Electron Ionization (EI) source. A dilute solution of the sample in methanol was introduced into the instrument. The spectrum was recorded with an ionization energy of 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of **3,5-Dichloro-4-methoxybenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dichloro-4-methoxybenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1298716#spectroscopic-data-of-3-5-dichloro-4-methoxybenzoic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com